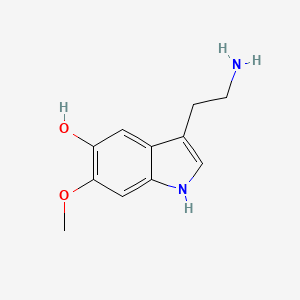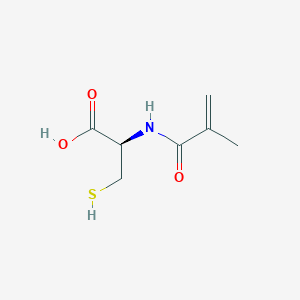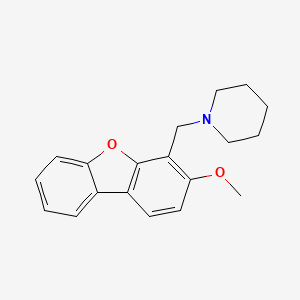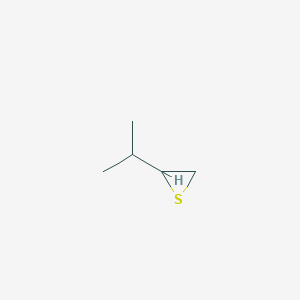
2-(Propan-2-yl)thiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiirane, 2-(1-methylethyl)-, also known as 2-isopropylthiirane, is a sulfur-containing heterocyclic compound. It is characterized by a three-membered ring structure consisting of two carbon atoms and one sulfur atom. This compound is notable for its high reactivity due to the ring strain inherent in its structure. Thiirane derivatives are found in various natural sources, including plants like garlic and onions, and have been studied for their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiirane, 2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent, such as urea-choline chloride. This method yields thiiranes with high diastereoselectivity . Another method involves the reaction of α-haloketones with O,O-diethyl hydrogen phosphorodithioate and alumina-supported sodium borohydride under microwave irradiation .
Industrial Production Methods
Industrial production of thiirane, 2-(1-methylethyl)- typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Thiirane, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of thiiranes can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiiranes to thiols or thioethers.
Substitution: Nucleophilic substitution reactions often occur at the less substituted carbon atom due to steric hindrance.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers. These products are valuable intermediates in the synthesis of more complex sulfur-containing compounds.
Applications De Recherche Scientifique
Thiirane, 2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Mécanisme D'action
The mechanism of action of thiirane, 2-(1-methylethyl)- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and other proteins. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiirane: The parent compound with no substituents.
Methyl thiirane: A thiirane derivative with a methyl group.
2,3-Dimethylthiirane: A thiirane derivative with two methyl groups.
2-Isopropylthiirane: The compound , with an isopropyl group.
Uniqueness
Thiirane, 2-(1-methylethyl)- is unique due to the presence of the isopropyl group, which influences its reactivity and biological activity. The steric hindrance provided by the isopropyl group affects the regioselectivity of nucleophilic substitution reactions, making it distinct from other thiirane derivatives .
Propriétés
Numéro CAS |
51822-61-8 |
|---|---|
Formule moléculaire |
C5H10S |
Poids moléculaire |
102.20 g/mol |
Nom IUPAC |
2-propan-2-ylthiirane |
InChI |
InChI=1S/C5H10S/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3 |
Clé InChI |
KJCWDNAAEQCJMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)
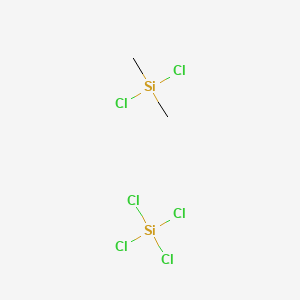
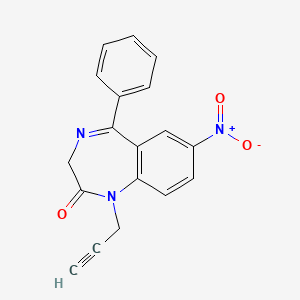
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)


![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
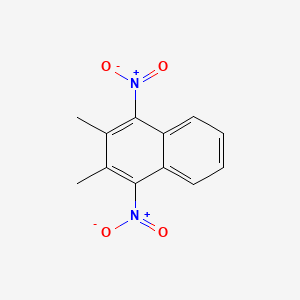
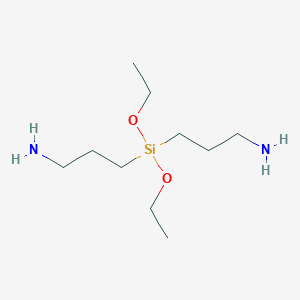
![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
